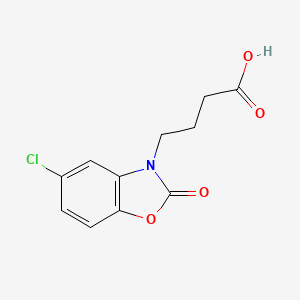

![molecular formula C15H16ClN3S B2592573 6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049711-87-6](/img/structure/B2592573.png)

6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a chemical compound with potential applications in scientific research. This compound is a thienopyrimidine derivative that has been shown to have significant biological activity. The compound is of interest to researchers due to its potential as a tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Antiproliferative Evaluation :One study reports the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, highlighting their antiproliferative activity against human breast cancer and mouse fibroblast cell lines. The structural modifications in these compounds were found to influence their biological activity, showcasing the importance of thienopyrimidines in the development of anticancer drugs (Atapour-Mashhad et al., 2017).

Antimicrobial and Anti-inflammatory Agents :Another research focus is the development of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. Compounds synthesized from thieno[2,3-d]pyrimidine have shown promising activity against a range of bacterial and fungal pathogens, as well as anti-inflammatory properties. This highlights their potential in creating new treatments for infections and inflammation (Tolba et al., 2018).

Radioprotective and Antitumor Activity :The radioprotective and antitumor activities of novel thieno[2,3-d]pyrimidine derivatives have also been explored. A study synthesized various derivatives and tested them for their potential in protecting against radiation damage and combating tumors, showing that some compounds exhibit significant radioprotective and antitumor activities (Alqasoumi et al., 2009).

Synthesis and Characterization for Heterocyclic Chemistry :In heterocyclic chemistry, thienopyrimidines are crucial for synthesizing compounds with potential electronic and photophysical properties. Studies in this area focus on developing new synthetic methods and characterizing the physicochemical properties of thienopyrimidine derivatives, contributing to advances in materials science and pharmaceutical chemistry (Zadorozhny et al., 2010).

Mechanism of Action

Target of Action

The primary target of 6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . This inhibition is expected to disrupt the energy metabolism of Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The inhibition of Cyt-bd by this compound affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption of energy metabolism leads to ATP depletion, which in turn inhibits the growth and proliferation of the bacteria .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of energy metabolism, leading to ATP depletion .

Action Environment

The action of this compound is influenced by the physiological conditions of the Mycobacterium tuberculosis environment . For example, the compound was found to be more potent against certain strains of the bacteria, which may be attributed to differences in the expression of the Cyt-bd-encoding genes .

properties

IUPAC Name |

6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-11-9-13-14(17-10-18-15(13)19-11)16-8-7-12-5-3-2-4-6-12;/h2-6,9-10H,7-8H2,1H3,(H,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSUFDHUTCTWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)NCCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2592493.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)

![1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane](/img/structure/B2592505.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)

![2-(4-Fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2592510.png)